molecular formula C26H32N4O3S B4339464 N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA

N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA

Cat. No.: B4339464
M. Wt: 480.6 g/mol
InChI Key: ZNMYNZVFBWEAFF-UHFFFAOYSA-N
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Description

N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA is a complex organic compound with a unique structure that includes an allyl group, a butoxyphenyl group, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA typically involves multiple steps. The process begins with the preparation of the core tetrahydro-1H-pyrrol-3-yl structure, followed by the introduction of the butoxyphenyl and dimethylaminophenyl groups. The final step involves the addition of the allyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research may explore its potential as a therapeutic agent for certain diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA include other thiourea derivatives with similar structural features. Examples include:

  • N-ALLYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA
  • N-ALLYL-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA

Uniqueness

What sets N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-[4-(DIMETHYLAMINO)PHENYL]THIOUREA apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-[4-(dimethylamino)phenyl]-1-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-5-7-17-33-22-14-12-21(13-15-22)30-24(31)18-23(25(30)32)29(16-6-2)26(34)27-19-8-10-20(11-9-19)28(3)4/h6,8-15,23H,2,5,7,16-18H2,1,3-4H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMYNZVFBWEAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA
Reactant of Route 6
Reactant of Route 6
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]THIOUREA

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